
1,1'-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene is an organic compound characterized by a cyclopropane ring substituted with two methyl groups and two benzene rings
Métodos De Preparación
The synthesis of 1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene typically involves the reaction of 2,2-dimethylcyclopropane with benzene derivatives under specific conditions. One common method includes the use of a Grignard reagent, where the cyclopropane ring is formed through a cyclopropanation reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene can be compared with similar compounds such as:
1,1’-(3-Cyclopropyl-1-propene-1,2-diyl)dibenzene: This compound has a similar cyclopropane structure but with different substituents, leading to variations in reactivity and applications.
1,1-Dibromo-2-2-diphenylcyclopropane: The presence of bromine atoms in this compound introduces different chemical properties and reactivity patterns.
Cyclopropane, 1,1-dimethyl-2-(2-methyl-1-propenyl):
Propiedades
Número CAS |
32134-41-1 |
|---|---|
Fórmula molecular |
C17H18 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C17H18/c1-16(2)13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Clave InChI |
BYISDJRVVCJYGS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


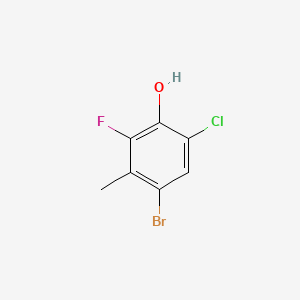
![7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine](/img/structure/B14014357.png)
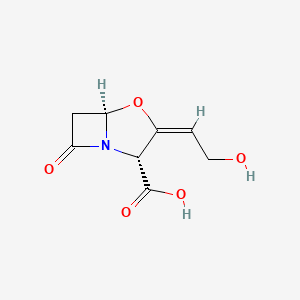
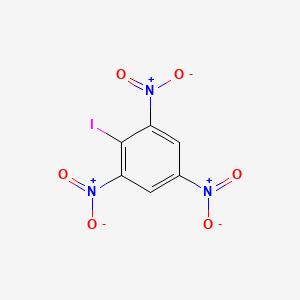
![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)
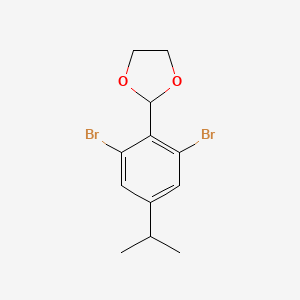
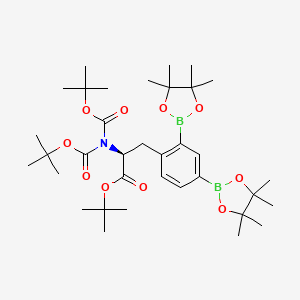
![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)
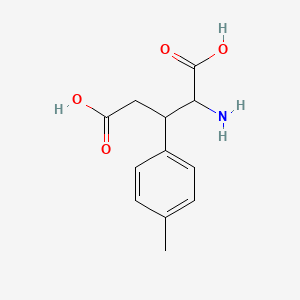

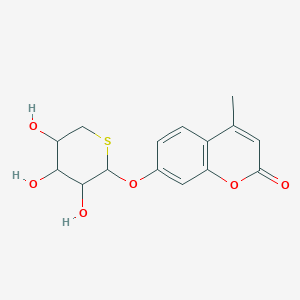
![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)
![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
